Ethyl 4-[(2-cyanophenyl)amino]-4-oxobutanoate
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Overview
Description
Ethyl 4-[(2-cyanophenyl)amino]-4-oxobutanoate is an organic compound with a complex structure that includes an ethyl ester, a cyano group, and an amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-cyanophenyl)amino]-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with 2-cyanophenylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the nucleophilic attack of the amine on the carbonyl group of the ester. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-cyanophenyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Ethyl 4-[(2-cyanophenyl)amino]-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-cyanophenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The cyano group and the amino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate: Similar structure with a pyrimidine ring.
Ethyl N-(4-amino-2-cyanophenyl)carbamate: Contains a carbamate group instead of an ester.
Ethyl 4-[(2-cyanophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate: Features a cyclohexene ring.
Uniqueness
Ethyl 4-[(2-cyanophenyl)amino]-4-oxobutanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 4-(2-cyanoanilino)-4-oxobutanoate |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-13(17)8-7-12(16)15-11-6-4-3-5-10(11)9-14/h3-6H,2,7-8H2,1H3,(H,15,16) |
InChI Key |
ZPVKNLVCALYQKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=CC=C1C#N |
Origin of Product |
United States |
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